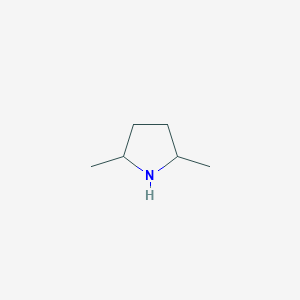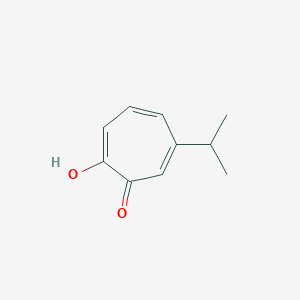
Hinokitiol
Vue d'ensemble
Description
Hinokitiol is a natural monoterpene found in the essential oil of various species of the Cupressaceae family, especially in the Japanese cypress (Chamaecyparis obtusa). It has been used in traditional Japanese medicine for centuries, and is increasingly being studied for its potential medicinal properties. This compound has been shown to have a range of beneficial effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant activities. In addition, it has been found to have potential applications in cancer, cardiovascular disease, and neurodegenerative diseases.
Applications De Recherche Scientifique
Mécanismes anticancéreux
Le hinokitiol a été étudié pour ses propriétés anticancéreuses potentielles. Il peut interférer avec la transformation cellulaire à différents niveaux en affectant le cycle cellulaire, l'apoptose et l'autophagie. Ceci est réalisé par l'inhibition de l'expression des gènes et la dysrégulation des voies de signalisation cellulaire .
Activité antimicrobienne
Ce composé présente une activité antimicrobienne significative contre un large spectre de bactéries pathogènes. Son efficacité se situe entre 0,1 et 164 µg/mL, ce qui en fait un agent prometteur pour lutter contre les infections microbiennes .
Effets anti-inflammatoires et analgésiques
Le this compound a été évalué pour ses effets anti-inflammatoires dans diverses études in vitro. De plus, ses propriétés analgésiques ont été évaluées par RT-PCR, en se concentrant sur le traitement de la perte de cheveux en ciblant les facteurs qui favorisent l'apoptose folliculaire .
Propriétés antidiabétiques
La recherche a indiqué que le this compound pourrait également posséder des effets antidiabétiques. Bien que des études spécifiques n'aient pas été mises en évidence dans les résultats de la recherche, le large profil pharmacologique du composé suggère des applications potentielles dans la gestion du diabète .
Applications de cicatrisation des plaies
Le this compound a été intégré dans le polymère [®-3-hydroxybutyrate-co-®-3-hydroxyhexanoate] (PHBH) comme agent antibactérien naturel. Cette intégration est utilisée dans le processus d'électrofilage pour produire des pansements antibactériens pour les plaies, ce qui indique son rôle dans l'amélioration de la cicatrisation des plaies .
Santé dentaire : Traitement de la parodontite
Dans le contexte de la santé dentaire, le this compound s'est avéré prometteur dans le traitement de la parodontite. Il régule SIRT1/NOX4 contre la parodontite expérimentale induite par ligature, atténuant l'inflammation des tissus parodontaux et restaurant l'os alvéolaire endommagé .
Mécanisme D'action
Target of Action
Hinokitiol, a natural bioactive compound found in several aromatic and medicinal plants, has been identified to target heparanase , an endoglycosidase that participates in the degradation of the extracellular matrix . This leads to cell migration and invasion . It also targets SIRT1 and NOX4 .
Mode of Action
This compound interacts with its targets, leading to various changes in cellular processes. It can block cell transformation at different levels by acting on the cell cycle, apoptosis, and autophagy via inhibiting gene expression and dysregulating cellular signaling pathways . It also restores or reduces cell iron .
Biochemical Pathways
This compound affects several biochemical pathways. It blocks signaling pathways generated by EGFR, such as DNA damage, autophagy, phase cell cycle arrest, and paraptosis . It also induces intrinsic apoptosis via the increase in ROS production and protein Bax expression .
Result of Action
This compound has various molecular and cellular effects. It significantly reduces the viability of cancer cells in a dose-dependent manner . It enhances apoptosis by increasing the levels of cleaved poly-ADP-ribose polymerase (PARP) and phospho-p53 . It also induces dysfunction in autophagy through the upregulation of LC3B and p62 protein expression .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been shown to selectively enhance the antibacterial activity of tetracyclines against Staphylococcus aureus . The mode of action of this compound is suggested to be related to its potent metal-chelating capacity, which induces the production of reactive oxygen species and inhibits respiratory chain function dependent on iron-containing enzymes .
Safety and Hazards
Orientations Futures
Hinokitiol has been recognized for its potential as a pharmaceutical, especially for inhibiting the bacterium Chlamydia trachomatis . More recently, it has been found to restore cell functionality by restoring or reducing cell iron . This suggests that this compound could have significant medical uses in the future .
Analyse Biochimique
Biochemical Properties
Hinokitiol has been tested and explored for its different biological properties . It can block cell transformation at different levels by its action on the cell cycle, apoptosis, autophagy via inhibiting gene expression and dysregulating cellular signaling pathways .
Cellular Effects
This compound exhibits various pharmacological properties, including anticancer mechanisms . It influences cell function by blocking cell transformation at different levels, including the cell cycle, apoptosis, and autophagy .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting gene expression and dysregulating cellular signaling pathways . It can block cell transformation at different levels, thus exerting its anticancer effects .
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits long-term effects on cellular function, particularly in its role as an anticancer agent .
Dosage Effects in Animal Models
It has been observed that this compound exhibits pharmacological properties, including anticancer effects .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its interaction with different enzymes and cofactors . It has been observed to have effects on metabolic flux and metabolite levels .
Transport and Distribution
It has been observed that this compound interacts with various biomolecules, which may influence its localization or accumulation .
Subcellular Localization
It has been observed that this compound interacts with various biomolecules, which may direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-hydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-4-3-5-9(11)10(12)6-8/h3-7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWUEFKEXZQKKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)C(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Record name | hinokitiol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hinokitiol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043911 | |
| Record name | beta-Thujaplicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-Thujaplicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
140.00 °C. @ 10.00 mm Hg | |
| Record name | beta-Thujaplicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.2 mg/mL at 25 °C | |
| Record name | beta-Thujaplicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
499-44-5 | |
| Record name | Hinokitiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Thujaplicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | hinokitiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | beta-Thujaplicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-4-isopropyl-2,4,6-cyclohepta-2,4,6-trien-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-THUJAPLICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5335D6EBI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-Thujaplicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
52 - 52.5 °C | |
| Record name | beta-Thujaplicin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



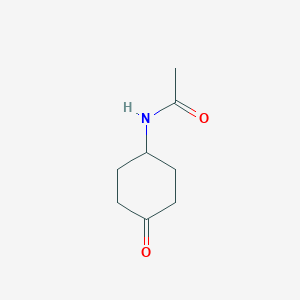
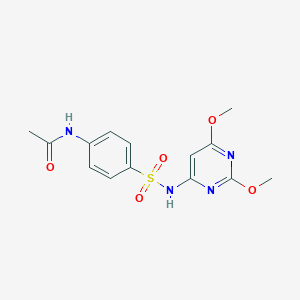


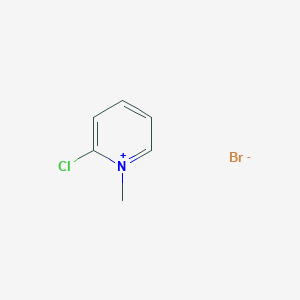
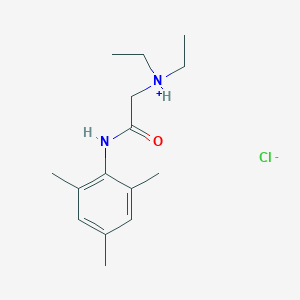
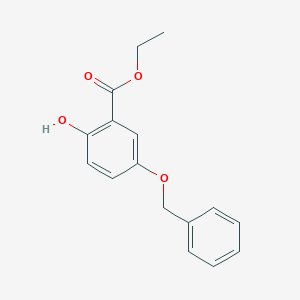
![5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide](/img/structure/B123333.png)

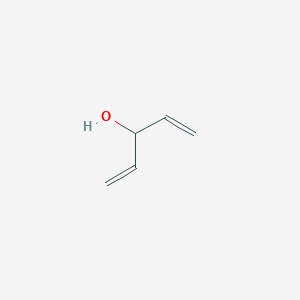

![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)
